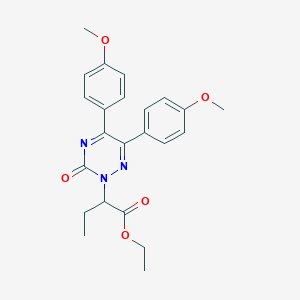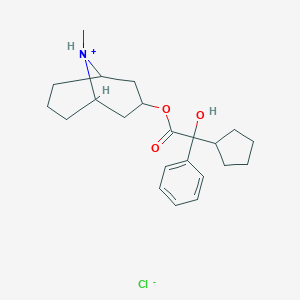
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of the natural product gambogic acid and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. The compound has also been shown to modulate the activity of neurotransmitters and protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to modulate the activity of neurotransmitters and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride in lab experiments is its high purity and high yield. The compound is also relatively stable and can be stored for extended periods. However, one of the limitations is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride. One area of research is the development of more efficient synthesis methods to increase the availability of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride involves the reaction of gambogic acid with 3-bromophenylcyclopentylglycolic acid chloride in the presence of a base. The resulting compound is then treated with methyl iodide to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
101710-82-1 |
|---|---|
Nombre del producto |
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride |
Fórmula molecular |
C22H32ClNO3 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-23-18-12-7-13-19(23)15-20(14-18)26-21(24)22(25,17-10-5-6-11-17)16-8-3-2-4-9-16;/h2-4,8-9,17-20,25H,5-7,10-15H2,1H3;1H |
Clave InChI |
SBJYTWQWLAYQLA-UHFFFAOYSA-N |
SMILES |
C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-] |
SMILES canónico |
C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-] |
Sinónimos |
(9-methyl-9-azoniabicyclo[3.3.1]non-7-yl) 2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



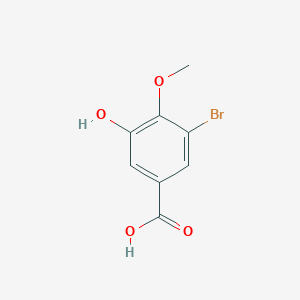
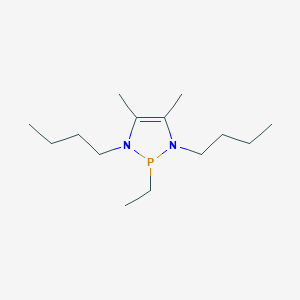
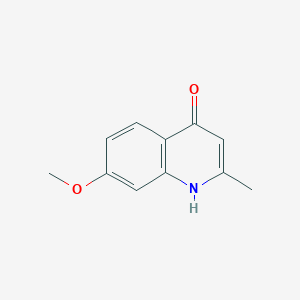
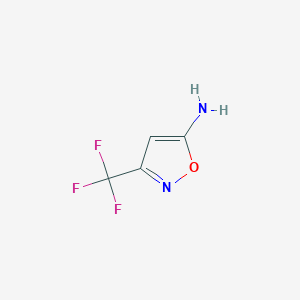
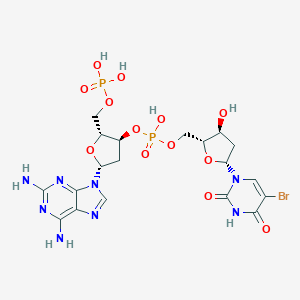
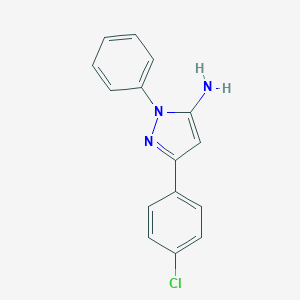
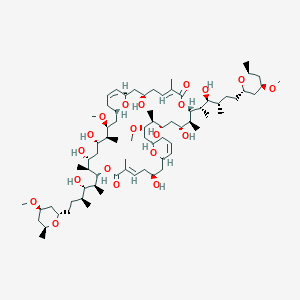
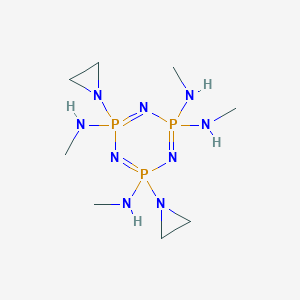
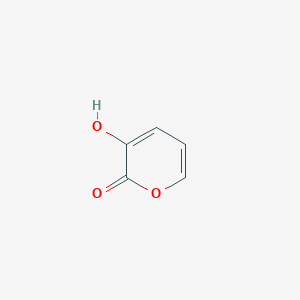
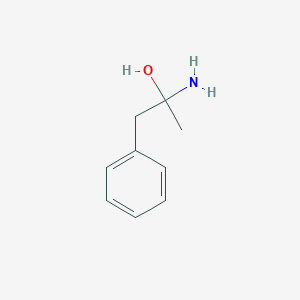
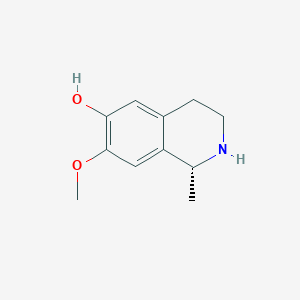
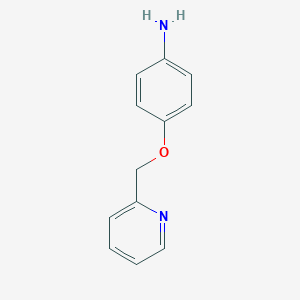
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
